molecular formula C19H29Cl3N2O2 B12061585 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride CAS No. 114528-79-9

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride

Cat. No.: B12061585
CAS No.: 114528-79-9
M. Wt: 423.8 g/mol
InChI Key: UWPRPWMHQDPOFR-MPGISEFESA-N
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Description

芳基乙酰胺类阿片受体调节剂的历史发展

阿片受体调节剂的研发历程中,芳基乙酰胺类化合物因其独特的药理学特性而占据重要地位。20世纪70年代,Upjohn研究团队通过系统性的定量构效关系(QSAR)研究,首次报道了U-47700(3,4-二氯-N-[2-(二甲氨基)环己基]-N-甲基苯乙酰胺)的合成与活性。该化合物在动物模型中表现出吗啡7.5倍的镇痛效力,其核心结构特征为芳基乙酰胺骨架与环己基氨基取代基的结合。这一发现标志着芳基乙酰胺类化合物作为选择性κ阿片受体(κOR)配体的开端。

后续研究揭示了芳基乙酰胺类化合物的结构多样性。例如,U-51754(2-(3,4-二氯苯基)-N-[2-(二甲氨基)环己基]-N-甲基乙酰胺)通过将U-47700的二甲氨基替换为吡咯烷基,进一步优化了受体选择性。此类结构修饰不仅影响了化合物对μ、κ、δ阿片受体的亲和力差异(如U-47700的μOR Ki值为11.1 nM,而κOR Ki值为287 nM),还为理解阿片受体亚型的构效关系提供了关键数据。

值得注意的是,芳基乙酰胺类与吗啡喃类(如SLL-039)在结构演化路径上存在显著差异。尽管两者均包含芳基乙酰胺基团,但吗啡喃类骨架的刚性环系导致其构效关系与传统芳基乙酰胺类药物截然不同。这种结构-活性的“解耦”现象(structural decoupling)突显了分子骨架对受体结合模式的深远影响。

Properties

CAS No.

114528-79-9

Molecular Formula

C19H29Cl3N2O2

Molecular Weight

423.8 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride

InChI

InChI=1S/C19H26Cl2N2O.ClH.H2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H;1H2/t17-,18-;;/m0../s1

InChI Key

UWPRPWMHQDPOFR-MPGISEFESA-N

Isomeric SMILES

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.O.Cl

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of (1S,2S)-2-Pyrrolidin-1-Ylcyclohexylamine

The stereospecific preparation of the (1S,2S)-2-pyrrolidin-1-ylcyclohexylamine moiety employs asymmetric hydrogenation or enzymatic resolution. A patented method achieves this via reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine in poly(ethylene glycol)-200 at 50–55°C, yielding the trans-cyclohexylamine stereoisomer with 99.2% conversion efficiency. Critical parameters include:

ParameterOptimal ValueImpact on Yield
SolventPoly(ethylene glycol)Prevents racemization
Temperature50–55°CAccelerates imine reduction
Methylamine stoichiometry10:1 excessDrives equilibrium to product

Chiral auxiliaries such as (R)-BINAP ligands in palladium-catalyzed hydrogenations further enhance enantiomeric excess (ee >98%). Post-synthetic purification via recrystallization from ethanol/water mixtures removes residual diastereomers.

Dichlorophenyl Acetamide Formation

Chlorination and Acylation Strategies

The 2-(3,4-dichlorophenyl)acetyl group is introduced via Friedel-Crafts acylation or Ullmann coupling. Source details a two-step protocol:

  • N-Chlorination : Treating N-(2,6-dichlorophenyl)acetamide with t-butyl hypochlorite in dichloromethane at 5°C achieves quantitative α-chlorination without aryl ring substitution.

  • Cyclization : Heating the chlorinated intermediate with pyrrolidine in acetone/potassium carbonate induces nucleophilic displacement, forming the acetamide bond (78% yield).

Side reactions involving dichlorophenyl ring over-halogenation are mitigated by maintaining subambient temperatures and using radical scavengers like BHT.

Coupling and Salt Formation

Amide Bond Construction

Coupling the dichlorophenyl acetyl chloride with (1S,2S)-2-pyrrolidin-1-ylcyclohexylamine proceeds via Schotten-Baumann conditions:

AcCl + AmineAcetamide+HCl\text{AcCl + Amine} \rightarrow \text{Acetamide} + \text{HCl}

Reaction in biphasic toluene/NaOH at 0°C minimizes epimerization, with triethylamine scavenging HCl to shift equilibrium. Isolated yields reach 87.5% after recrystallization from 95% ethanol.

Hydrochloride Salt Crystallization

Hydrate hydrochloride formation involves dissolving the freebase in anhydrous ethanol saturated with HCl gas, followed by slow water addition to induce crystallization. X-ray diffraction data confirm the monohydrate structure with chloride counterions occupying lattice voids.

Comparative Analysis of Methodologies

Solvent Systems and Reaction Efficiency

Polyether solvents (e.g., PEG-200) outperform traditional aprotic solvents in the cyclohexylamine synthesis step:

SolventYield (%)Diastereomer Ratio
PEG-20099.298:2
1,2-Dimethoxyethane85.490:10
Toluene72.188:12

The high polarity of PEG-200 stabilizes transition states during imine formation, favoring the desired (1S,2S) configuration.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Recent pilot-scale studies demonstrate the feasibility of a continuous process:

  • Step 1 : Microreactor-based chlorination at 5°C (residence time: 2 min)

  • Step 2 : Packed-bed hydrogenation with Pd/C catalyst (TON >1,000)

  • Step 3 : In-line crystallization using antisolvent precipitation

This approach reduces batch-to-batch variability and achieves 94% overall yield at 50 kg/day throughput.

FormDegradation at 40°C/75% RH (6 months)
Hydrate hydrochloride<0.5%
Freebase12.3%
Mesylate salt4.8%

Storage in amber glass containers with desiccants (silica gel) maintains potency for >24 months .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and related arylacetamides:

Compound Name Molecular Formula Molecular Weight Stereochemistry Key Substituents Pharmacological Profile Clinical Limitations
Target Compound C₂₁H₂₅Cl₃N₂O·HCl·H₂O 427.80 (base) (1S,2S)-cyclohexyl 3,4-dichlorophenyl, pyrrolidinylcyclohexyl High κ-opioid affinity; improved selectivity via constrained bicyclic structure Limited clinical data; potential dysphoria (based on class trends)
U50,488H ([1R,2R]-2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide) C₂₀H₂₅Cl₂N₂O 396.33 (1R,2R)-cyclohexyl 3,4-dichlorophenyl, pyrrolidinylcyclohexyl Prototypical κ-agonist; moderate μ-opioid cross-reactivity Psychomimetic effects, diuresis, and dysphoria limit clinical use
ICI-199,441 C₂₂H₂₆Cl₂N₂O 417.36 (1S)-1-phenyl-2-pyrrolidinylethyl 3,4-dichlorophenyl, phenyl-pyrrolidinylethyl High κ-selectivity; early lead compound for opioid research Rapid metabolism; poor bioavailability
(S)-2-(3,4-Dichlorophenyl)-N-methyl-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)acetamide () C₂₁H₂₅Cl₃N₂O 427.80 (S)-phenyl-pyrrolidinylethyl 3,4-dichlorophenyl, phenyl-pyrrolidinylethyl Structural analog with phenyl instead of cyclohexyl; unconfirmed κ-activity No published efficacy data; unclear safety profile
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () C₁₃H₁₁Cl₂N₃O₂S 344.21 N/A Thio-pyrimidinyl, 2,3-dichlorophenyl Anticancer and antimicrobial activity; unrelated to opioid receptors Narrow therapeutic index; no CNS applications reported

Key Comparative Findings

Stereochemical Influence on Selectivity

The (1S,2S)-cyclohexyl configuration in the target compound reduces μ-opioid receptor cross-reactivity compared to U50,488H’s (1R,2R) isomer. This stereospecificity is critical for minimizing adverse effects like respiratory depression . However, both compounds retain the 3,4-dichlorophenyl group, which is essential for κ-affinity .

Bicyclic vs. Monocyclic Frameworks

The constrained bicyclic structure of the target compound enhances metabolic stability over ICI-199,441’s flexible ethylenediamine chain, which undergoes rapid hepatic clearance . This modification may improve oral bioavailability, though direct comparisons are pending.

Dichlorophenyl Substitutions

While the 3,4-dichlorophenyl group is conserved across KOR agonists, its positional isomerism (e.g., 2,3-dichlorophenyl in ’s compound) abolishes opioid activity, redirecting the molecule toward antimicrobial applications . This underscores the pharmacophoric necessity of 3,4-dichloro substitution for KOR engagement.

Clinical Challenges

Despite structural optimizations, all κ-agonists in this class face translational barriers due to dysphoria, as seen with U50,488H . The target compound’s preclinical data suggest mitigated side effects, but human trials are required to confirm this .

Biological Activity

The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride is a synthetic derivative with significant biological activity, particularly as a kappa opioid receptor (KOR) agonist. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Molecular Weight : 375.87 g/mol
  • CAS Number : Not explicitly provided in the sources.

Kappa Opioid Receptor Agonism

Research indicates that this compound exhibits potent agonistic activity at the kappa opioid receptor. In vitro studies have shown that it is significantly more active than traditional kappa agonists such as U-50488. Specifically, it demonstrated:

  • In vitro potency : 146-fold more active than U-50488 in mouse vas deferens models .
  • Analgesic effects : Exhibited naloxone-reversible analgesic effects with an ED50 of 0.004 mg/kg in abdominal constriction tests .

Pharmacological Effects

The compound's pharmacological profile includes:

  • Analgesia : Effective in various pain models, suggesting potential for pain management therapies.
  • Diuretic effect : Similar compounds have shown diuretic properties, indicating possible utility in managing fluid retention .
  • Neuroprotection : Related kappa agonists have been studied for neuroprotective effects in models of ischemia and neurodegeneration .

The biological activity is primarily mediated through the activation of kappa opioid receptors, which are G-protein coupled receptors involved in modulating pain perception and emotional responses. The compound's ability to selectively bind to these receptors allows it to exert its analgesic effects without the typical side effects associated with mu-opioid receptor agonists.

Data Table of Biological Activity

Activity TypeModel/MethodResultReference
KOR AgonismMouse Vas Deferens146-fold more active than U-50488
AnalgesiaAbdominal Constriction TestED50 = 0.004 mg/kg
DiuresisRat ModelsEffective at doses of 1 mg/kg
NeuroprotectionIschemia ModelsProtective effects observed

Case Study 1: Analgesic Efficacy

In a controlled study evaluating the analgesic efficacy of kappa agonists, this compound was administered to mice subjected to abdominal constriction induced by acetic acid. The results indicated a significant reduction in pain responses, reinforcing its potential utility as an analgesic agent.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective capabilities of related compounds under hypoxic conditions demonstrated that kappa agonists could mitigate neuronal injury. This suggests that similar mechanisms may apply to the compound , warranting further investigation into its neuroprotective applications.

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how are purity and yield optimized?

Methodological Answer: The synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with stereochemically defined cyclohexyl-pyrrolidine amines under carbodiimide-mediated conditions (e.g., EDC·HCl in dichloromethane with triethylamine as a base). Key steps include:

  • Temperature control : Reactions are performed at 273 K to minimize side reactions .
  • Workup : Extraction with dichloromethane and washing with NaHCO₃ to remove unreacted acid .
  • Crystallization : Slow evaporation of methanol/acetone mixtures yields high-purity crystals .
    Yield Optimization : Use of excess coupling reagents (1.5–2.0 equiv) and controlled pH (7–8) during neutralization improves yield to >75%.

Q. Q2. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H NMR : Peaks at δ 7.4–7.8 ppm confirm the dichlorophenyl group; δ 3.0–4.0 ppm signals correlate with pyrrolidine and cyclohexyl protons .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (e.g., m/z 344.21 in related analogs) .
  • Elemental Analysis : Carbon/nitrogen content deviations <0.5% ensure purity .

Advanced Structural and Mechanistic Analysis

Q. Q3. How does the (1S,2S)-stereochemistry of the cyclohexyl-pyrrolidine moiety influence biological activity?

Methodological Answer:

  • Comparative Studies : Synthesize diastereomers (e.g., 1R,2R or 1S,2R) and compare receptor-binding affinities using radioligand assays. For example, the (1S,2S) configuration enhances binding to σ-1 receptors due to optimal spatial alignment of the pyrrolidine nitrogen with hydrophobic pockets .
  • Molecular Dynamics Simulations : Simulate interactions with target proteins (e.g., GPCRs) to identify stereospecific hydrogen bonding and van der Waals contacts .

Q. Q4. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATPase inhibition assays at pH 7.4, 37°C) to minimize variability .
  • Structural Analog Comparison : Use a reference table to correlate structural variations with activity:
Structural FeatureActivity ShiftExample CompoundsReference
Chlorophenyl substitution↑ Anticancer activity6-Fluoro-N-((1s,4s)-...)
Pyrrolidine ring modification↓ CNS penetration5-Methyl-N-(phenyl)acetamide

Experimental Design and Data Interpretation

Q. Q5. What experimental designs are recommended for studying this compound’s interaction with biological macromolecules?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .
  • Surface Plasmon Resonance (SPR) : Quantify association/dissociation rates (kₐ, kₐ) using immobilized target proteins .
  • Block Design : For in vivo studies, use randomized block designs with split plots (e.g., dose-response as main plots, pharmacokinetic timepoints as subplots) .

Q. Q6. How can researchers validate the hydrate form’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 100–150°C to detect dehydration .
  • X-ray Diffraction (XRD) : Compare crystal structures before/after storage to identify hydrate → anhydrate phase transitions .

Environmental and Safety Considerations

Q. Q7. What methodologies assess the environmental impact of this compound’s degradation byproducts?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in pH 2–12 buffers at 37°C for 72 hours; analyze products via LC-MS (e.g., dichloroaniline derivatives detected at m/z 162.98) .
  • Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (EC₅₀ < 10 mg/L indicates high hazard) .

Data Reproducibility and Reporting

Q. Q8. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Protocols : Specify solvent volumes (±5%), stirring rates (e.g., 500 rpm), and drying times (e.g., 12 hr under vacuum) .
  • Raw Data Inclusion : Provide NMR integration values (e.g., CH₂ protons at 4.12 ppm, integral = 2H) and chromatographic retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.